molecular formula C10H6N2O5 B1267431 4-Hydroxy-7-nitroquinoline-3-carboxylic acid CAS No. 40107-11-7

4-Hydroxy-7-nitroquinoline-3-carboxylic acid

Cat. No. B1267431
CAS RN: 40107-11-7
M. Wt: 234.16 g/mol
InChI Key: HGHKRTOZDXYURD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step processes that may include Pictet-Spengler reactions, catalytic dehalogenation, and the use of photolabile protecting groups like brominated hydroxyquinoline (BHQ) for carboxylic acids, which shows greater efficiency in single-photon quantum efficiency and multiphoton-induced photolysis compared to other caging groups (Fedoryak & Dore, 2002). Additionally, the use of niobium pentachloride in the conversion of carboxylic acids to carboxamides highlights an efficient method relevant to the synthesis of complex quinoline derivatives (Nery et al., 2003).

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives is often elucidated using techniques like single-crystal X-ray diffraction, which reveals protonation of nitrogen atoms and primary hydrogen-bonding interactions. For example, proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids demonstrate primary interactions involving quinoline nitrogen and carboxylate groups of the acid, leading to chain polymeric structures (Smith et al., 2001).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including reduction, cyclization, and azo coupling. For instance, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides can be reduced to quinoline-3-carboxamides or converted to symmetrical hydrazines under specific conditions, demonstrating the compounds' reactivity and potential for chemical modifications (Ukrainets et al., 2007).

Physical Properties Analysis

The physical properties of hydroxyquinoline derivatives, such as solubility and fluorescence, are crucial for their application in biological systems. For example, the increased solubility and low fluorescence of BHQ make it useful as a caging group for biological messengers, indicating its potential utility in biological and medical applications (Fedoryak & Dore, 2002).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their ability to form proton-transfer compounds and participate in redox cyclizations, reflect their versatility in chemical reactions. The formation of proton-transfer compounds with nitro-substituted benzoic acids and the redox cyclization of 1-(2-nitroaryl)prop-2-ynones to 3-hydroxyquinolin-4(1H)-ones illustrate the complex chemical behavior of these compounds (Smith et al., 2001); (Dutta & Ramasastry, 2022).

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • Quinoline is an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
  • Organic Synthesis

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Nanotechnology

    • Carboxylic acids, such as “4-Hydroxy-7-nitroquinoline-3-carboxylic acid”, can be used in nanotechnology .
    • They can be used for the modification of the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
    • These modifications can enhance the properties of these nanomaterials, making them more suitable for various applications .
  • Polymer Chemistry

    • Carboxylic acids can also be used in the field of polymer chemistry .
    • They can be used in the synthesis of both synthetic and natural polymers .
    • The highly polar chemical structure of carboxylic acids makes them active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

properties

IUPAC Name

7-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-6-2-1-5(12(16)17)3-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHKRTOZDXYURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960556
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-nitroquinoline-3-carboxylic acid

CAS RN

40107-11-7
Record name NSC307164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Nsumiwa, D Kuter, S Wittlin, K Chibale… - Bioorganic & medicinal …, 2013 - Elsevier
… This was decarboxylated by refluxing in diphenyl ether for 45–60 min, except for 4-hydroxy-7-nitroquinoline-3-carboxylic acid which was first converted to a silver salt before …
Number of citations: 25 www.sciencedirect.com
J Ellis, E Gellert, J Robson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… Cyclization followed by hydrolysis of the product using the method described above for 4-hydroxy-6-iodoquinoline-3-carboxylic acid gave 4-hydroxy-7-nitroquinoline-3-carboxylic acid, …
Number of citations: 18 www.publish.csiro.au
S Nsumiwa - 2010 - open.uct.ac.za
… [2.9] A silver salt of 4-hydroxy-7-nitroquinoline-3-carboxylic acid was prepared prior to … The decarboxylation of 4-hydroxy-7-nitroquinoline-3-carboxylic acid, described above, is a …
Number of citations: 0 open.uct.ac.za

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